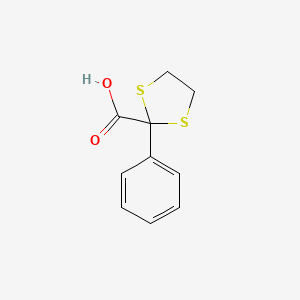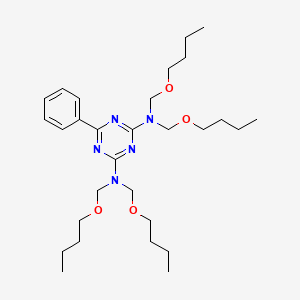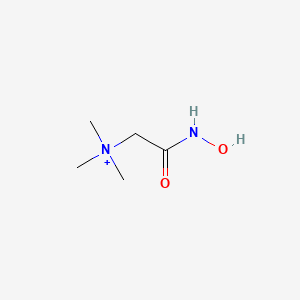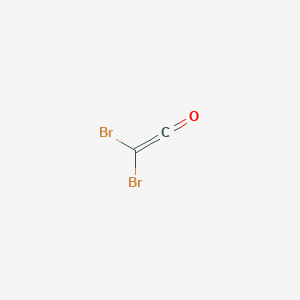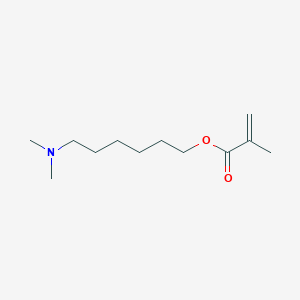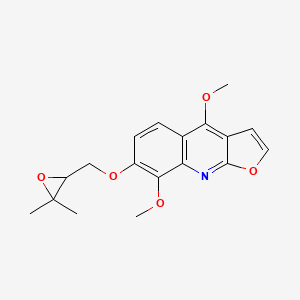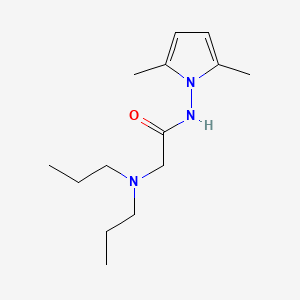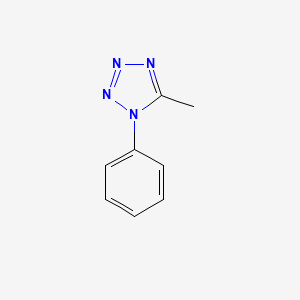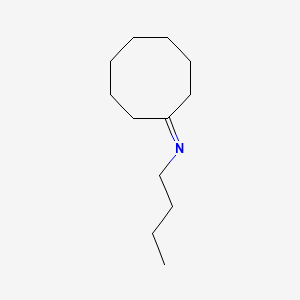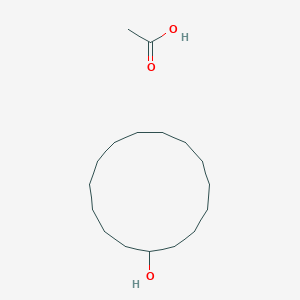
Acetic acid--cyclopentadecanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclopentadecanol (1/1) typically involves the esterification of acetic acid with cyclopentadecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of acetic acid–cyclopentadecanol (1/1) can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically done through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–cyclopentadecanol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in cyclopentadecanol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentadecanone or cyclopentadecanoic acid.
Reduction: Cyclopentadecanol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid–cyclopentadecanol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Wirkmechanismus
The mechanism of action of acetic acid–cyclopentadecanol (1/1) involves its interaction with biological membranes and proteins. The ester bond can be hydrolyzed by esterases, releasing acetic acid and cyclopentadecanol. Acetic acid can act as a weak acid, altering the pH of the local environment, while cyclopentadecanol can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadecanone: A ketone with a similar carbon structure.
Cyclopentadecanolide: A lactone derived from cyclopentadecanol.
Cyclopentadecanoic acid: A carboxylic acid derived from the oxidation of cyclopentadecanol.
Uniqueness
Acetic acid–cyclopentadecanol (1/1) is unique due to its combination of a simple carboxylic acid and a long-chain alcohol. This combination imparts unique chemical properties, such as amphiphilicity, which can be exploited in various applications, including drug delivery and the production of specialty chemicals.
Eigenschaften
CAS-Nummer |
22591-33-9 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
acetic acid;cyclopentadecanol |
InChI |
InChI=1S/C15H30O.C2H4O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15;1-2(3)4/h15-16H,1-14H2;1H3,(H,3,4) |
InChI-Schlüssel |
HOZOKKOUGIDTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCCCCCCC(CCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


